Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate
Overview
Description
“Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate” is a chemical compound with the molecular formula C16H24N2O5S . It has an average mass of 356.437 Da and a monoisotopic mass of 356.140594 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonyl group, and a carboxylate ester group . The methoxy and dimethyl groups are attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are often used in Suzuki–Miyaura coupling reactions .Mechanism of Action
Target of Action
It is known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions .
Mode of Action
Based on its structure, it may interact with its targets through a process known as transmetalation, a common mechanism in suzuki–miyaura coupling reactions . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new organic compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific G-protein-coupled receptors, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein-coupled receptors. This compound can modulate gene expression by acting as an agonist or antagonist, depending on the cellular context. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems .
Metabolic Pathways
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism involves various enzymatic reactions, including oxidation, reduction, and conjugation .
Transport and Distribution
Within cells and tissues, ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended sites of action, where it can interact with its target biomolecules and exert its biological effects .
Properties
IUPAC Name |
ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-6-8-18(9-7-17)24(20,21)15-11-13(3)12(2)10-14(15)22-4/h10-11H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUZTFUTMBNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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